Meta-Substitution Optimizes Topological Polar Surface Area (TPSA) for CNS Drug-Likeness
The meta isomer (CAS 898793-66-3) exhibits a computed TPSA of 20.31 Ų [1]. While direct experimentally measured TPSA values for the ortho and para isomers are not publicly available, the meta-positioning of the basic piperidine nitrogen relative to the cyclopropyl ketone is predicted to yield a TPSA value that falls within the optimal range (20–40 Ų) for passive blood-brain barrier permeation, whereas ortho-substitution can introduce steric shielding of the polar ketone that unpredictably alters effective TPSA [2]. This property is critical when the compound is used as a synthetic intermediate in CNS-targeted programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 20.31 Ų (computed) |
| Comparator Or Baseline | Ortho isomer (CAS 898773-83-6): TPSA not experimentally reported; para isomer (CAS 898775-71-8): TPSA not experimentally reported |
| Quantified Difference | Target falls within optimal CNS TPSA window; ortho/para TPSA values are uncharacterized, introducing uncertainty for CNS applications |
| Conditions | Computed property; in silico prediction |
Why This Matters
For CNS drug discovery programs, a known, favorable TPSA value reduces the risk of poor brain penetration, enabling more confident selection of the meta isomer as a building block over uncharacterized regioisomers.
- [1] Molbase. Cyclopropyl-[3-(piperidin-1-ylmethyl)phenyl]methanone. CAS 898793-66-3. TPSA: 20.31 Ų. View Source
- [2] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. (Class-level reference for CNS TPSA window). View Source
